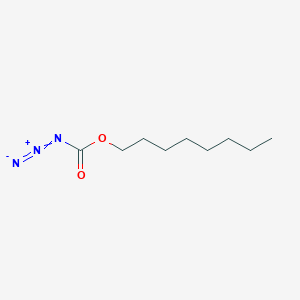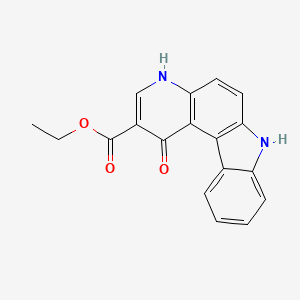
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of nitrogen and oxygen atoms in its structure contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of aminobenzimidazoles with bifunctional synthetic equivalents can lead to the formation of the desired heterocyclic system . The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the proliferation of tumor cells .
Comparison with Similar Compounds
Similar Compounds
7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids: These compounds share a similar core structure and exhibit comparable biological activities.
Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate: This compound has a related heterocyclic structure and is used in similar research applications.
Uniqueness
What sets 7H-Pyrido(2,3-c)carbazole2-carboxylic acid, 1,4-dihydro-1-oxo-, ethyl ester apart is its unique combination of nitrogen and oxygen atoms within its heterocyclic ring system. This structural feature contributes to its distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
114476-30-1 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
ethyl 1-oxo-4,7-dihydropyrido[2,3-c]carbazole-2-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c1-2-23-18(22)11-9-19-13-7-8-14-15(16(13)17(11)21)10-5-3-4-6-12(10)20-14/h3-9,20H,2H2,1H3,(H,19,21) |
InChI Key |
DGDBHQJHMRKOKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C3=C(C=C2)NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
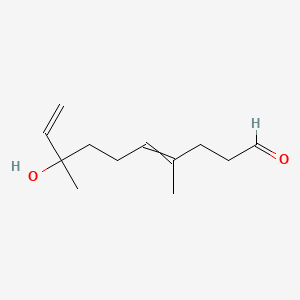
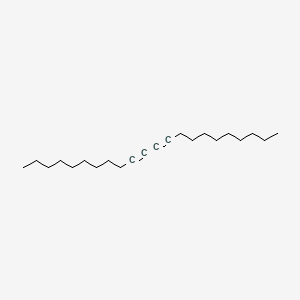

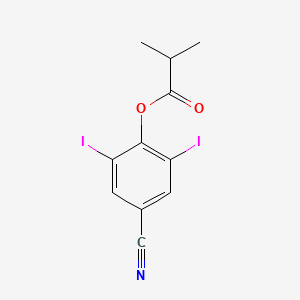
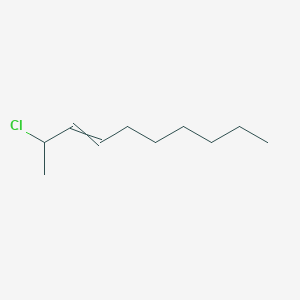

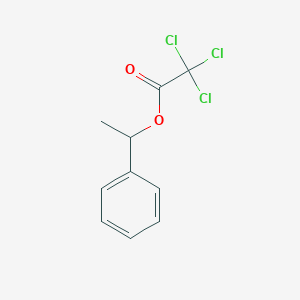

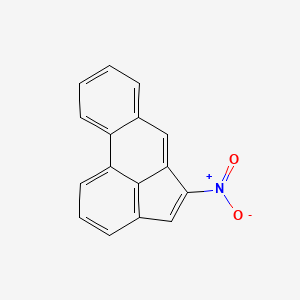
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
